3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a tert-butoxycarbonylamino group, a benzyloxyphenyl group, and a carboxylic acid group attached to the thiophene ring.
Preparation Methods
The synthesis of 3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the tert-butoxycarbonylamino group: This step often involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride.
Attachment of the benzyloxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Chemical Reactions Analysis
3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group, typically using acids like trifluoroacetic acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Scientific Research Applications
3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-Tert-butoxycarbonylamino-5-(4-benzyloxyphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
Properties
Molecular Formula |
C23H23NO5S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO5S/c1-23(2,3)29-22(27)24-18-13-19(30-20(18)21(25)26)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
KPQZRJHYMOFYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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